Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate
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Overview
Description
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is an organic compound with the molecular formula C15H15NO5S and a molecular weight of 321.30 g/mol. This compound is known for its unique structure, which includes a benzoate ester linked to a sulfonyl group and an amino group on a tolyl ring. It is used in various scientific research applications due to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-amino-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Amides or alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-methylphenyl)sulfonyl]amino]benzoate
- Methyl 4-[(4-methylphenyl)sulfonyl]oxy]benzoate
Uniqueness
Methyl 4-[[(3-amino-4-tolyl)sulfonyl]oxy]benzoate is unique due to the presence of both an amino group and a sulfonyl group on the tolyl ring, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This dual functionality allows for a broader range of applications in scientific research and industry .
Properties
CAS No. |
94349-53-8 |
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Molecular Formula |
C15H15NO5S |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
methyl 4-(3-amino-4-methylphenyl)sulfonyloxybenzoate |
InChI |
InChI=1S/C15H15NO5S/c1-10-3-8-13(9-14(10)16)22(18,19)21-12-6-4-11(5-7-12)15(17)20-2/h3-9H,16H2,1-2H3 |
InChI Key |
DFKGWPYAFFASDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OC)N |
Origin of Product |
United States |
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